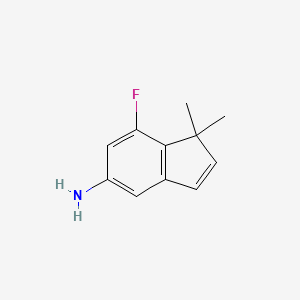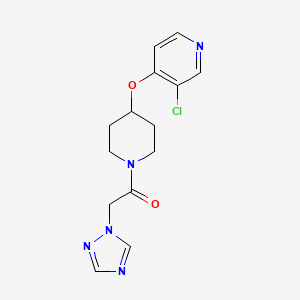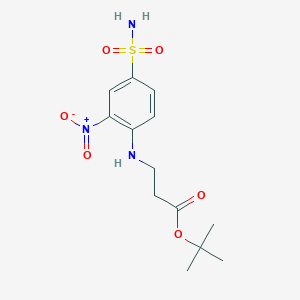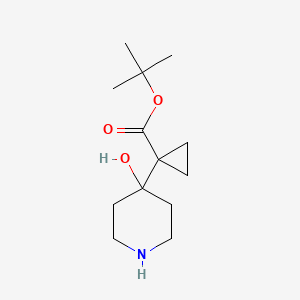![molecular formula C24H25N5O4S B2826147 N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1173305-18-4](/img/structure/B2826147.png)
N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a chemical compound. It has been studied for its potential as an interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . IRAK4 is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and is considered a therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as cancers .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , involves various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . In the case of this specific compound, structural modifications were conducted on a thiazolecarboxamide derivative to improve drug metabolism and pharmacokinetic (DMPK) properties .Applications De Recherche Scientifique
Novel Androgen Receptor Antagonists
A series of N-arylpiperazine-1-carboxamide derivatives, exhibiting potent androgen receptor (AR) antagonist activities, were synthesized for potential use in treating prostate cancer. Among these, a compound demonstrated significantly potent antiandrogenic activity, suggesting a possible application in prostate cancer therapeutics (Kinoyama et al., 2005).
Inhibition of GABA-gated Chloride Channels
Research on phenylpyrazole insecticides indicates that these compounds, including derivatives related to the chemical structure of interest, act on the GABA-gated chloride channel, providing insights into mechanisms of insecticidal activity and potential applications in developing new insecticides (Cole, Nicholson, & Casida, 1993).
Antimicrobial Activity of Pyrazole Derivatives
A study demonstrated the synthesis and antimicrobial activity of thiophenyl pyrazoles and isoxazoles, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
Met Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors with potential for cancer therapy, showcasing the relevance of such derivatives in medicinal chemistry (Schroeder et al., 2009).
Novel Biological-based Nano Organo Solid Acids
Research into the synthesis and characterization of novel biological-based nano organo solid acids highlights the utility of such compounds in green chemistry and catalysis, potentially opening pathways for environmentally friendly chemical syntheses (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c25-23(30)22-11-15-29(27-22)21-8-4-7-20(17-21)26-24(31)19-9-13-28(14-10-19)34(32,33)16-12-18-5-2-1-3-6-18/h1-8,11-12,15-17,19H,9-10,13-14H2,(H2,25,30)(H,26,31)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYLWWQSMRNBSX-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)


![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)
![1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2826074.png)
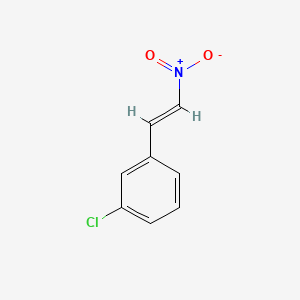
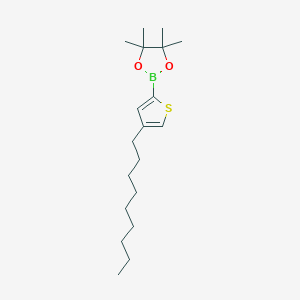
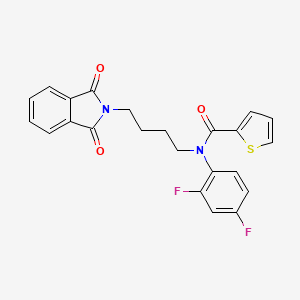
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)
